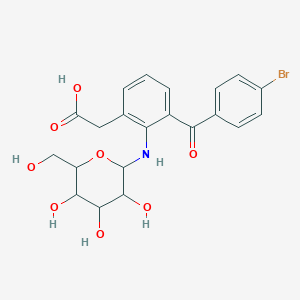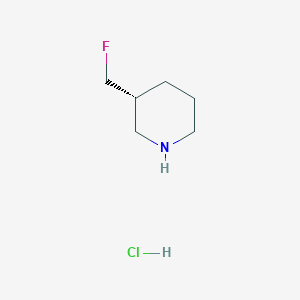
(R)-3-(Fluoromethyl)piperidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-(Fluorométhyl)pipéridine chlorhydrate est un composé chiral qui appartient à la classe des dérivés de la pipéridine. La pipéridine est un composé hétérocyclique à six chaînons contenant un atome d'azote. Le groupe fluorométhyle lié au cycle pipéridine améliore les propriétés chimiques du composé, ce qui le rend précieux dans diverses applications scientifiques et industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du (R)-3-(Fluorométhyl)pipéridine chlorhydrate implique généralement l'introduction d'un groupe fluorométhyle dans le cycle pipéridine. Une méthode courante est la réaction de substitution nucléophile où un agent fluorométhylant approprié réagit avec un dérivé de pipéridine dans des conditions contrôlées. La réaction peut nécessiter des catalyseurs et des solvants spécifiques pour atteindre un rendement élevé et une sélectivité.
Méthodes de production industrielle
La production industrielle de (R)-3-(Fluorométhyl)pipéridine chlorhydrate utilise souvent des systèmes de microréacteurs à écoulement continu. Ces systèmes permettent un contrôle précis des conditions de réaction, conduisant à une production efficace et évolutive. L'utilisation de microréacteurs à écoulement améliore également la sécurité et la durabilité du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
(R)-3-(Fluorométhyl)pipéridine chlorhydrate subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des N-oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le composé en différents dérivés de pipéridine.
Substitution : Le groupe fluorométhyle peut être substitué par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont souvent utilisés.
Substitution : Les réactions de substitution nucléophile peuvent impliquer des réactifs comme l'azoture de sodium ou le cyanure de potassium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des N-oxydes, tandis que la réduction peut produire divers dérivés de pipéridine .
Applications de la recherche scientifique
(R)-3-(Fluorométhyl)pipéridine chlorhydrate a des applications diverses dans la recherche scientifique :
Chimie : Il sert de brique de base pour la synthèse de molécules organiques complexes.
Biologie : Le composé est utilisé dans l'étude des mécanismes enzymatiques et des interactions protéine-ligand.
Médecine : Il est étudié pour ses propriétés thérapeutiques potentielles, y compris son rôle de précurseur pour le développement de médicaments.
Industrie : Le composé est utilisé dans la production d'agrochimiques et de matériaux aux propriétés spécialisées
Mécanisme d'action
Le mécanisme d'action du (R)-3-(Fluorométhyl)pipéridine chlorhydrate implique son interaction avec des cibles moléculaires spécifiques. Le groupe fluorométhyle améliore l'affinité de liaison du composé à certaines enzymes ou à certains récepteurs, modulant ainsi leur activité. Cette interaction peut influencer diverses voies biochimiques, conduisant aux effets observés du composé .
Applications De Recherche Scientifique
®-3-(Fluoromethyl)piperidine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is utilized in the production of agrochemicals and materials with specialized properties
Mécanisme D'action
The mechanism of action of ®-3-(Fluoromethyl)piperidine hydrochloride involves its interaction with specific molecular targets. The fluoromethyl group enhances the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Pipéridine : Un analogue plus simple sans le groupe fluorométhyle.
4-Aminopipéridine : Contient un groupe amino au lieu d'un groupe fluorométhyle.
Pipéridine-4-carboxamide : Présente un groupe carboxamide lié au cycle pipéridine.
Unicité
(R)-3-(Fluorométhyl)pipéridine chlorhydrate est unique en raison de la présence du groupe fluorométhyle, qui confère des propriétés chimiques et biologiques distinctes. Ce groupe améliore la stabilité, la réactivité et l'affinité de liaison du composé, ce qui le rend précieux pour diverses applications .
Propriétés
Numéro CAS |
1443983-88-7 |
|---|---|
Formule moléculaire |
C6H13ClFN |
Poids moléculaire |
153.62 g/mol |
Nom IUPAC |
(3R)-3-(fluoromethyl)piperidine;hydrochloride |
InChI |
InChI=1S/C6H12FN.ClH/c7-4-6-2-1-3-8-5-6;/h6,8H,1-5H2;1H/t6-;/m0./s1 |
Clé InChI |
ONWFBAHZLZNPGT-RGMNGODLSA-N |
SMILES isomérique |
C1C[C@H](CNC1)CF.Cl |
SMILES canonique |
C1CC(CNC1)CF.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


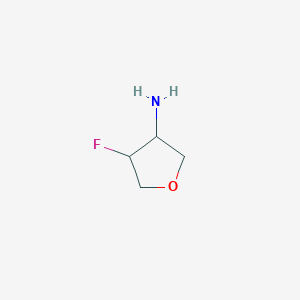
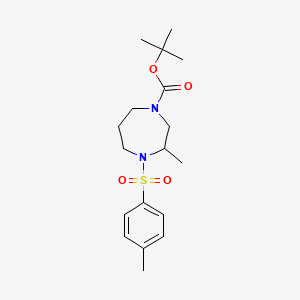
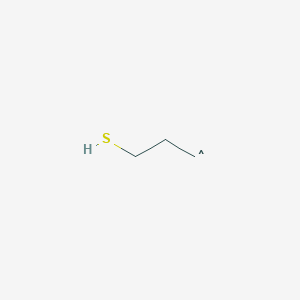
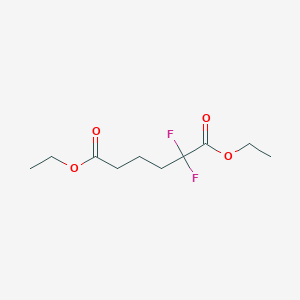

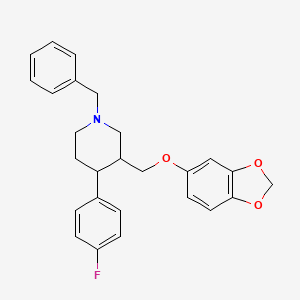
![[6-[acetyloxy-(4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]-2,3-dimethoxyphenyl]methyl acetate](/img/structure/B12289057.png)

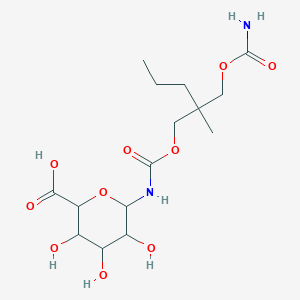
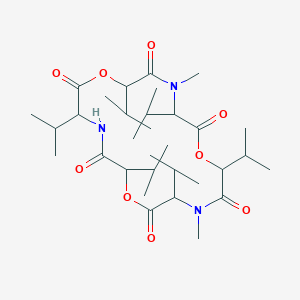
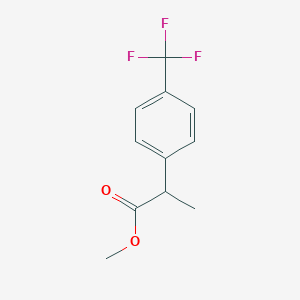
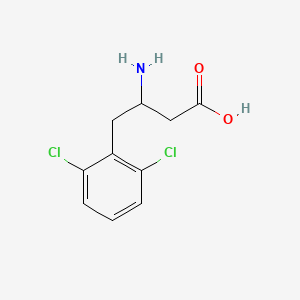
![2-[(2-Methylpropan-2-yl)oxycarbonyl-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid](/img/structure/B12289103.png)
